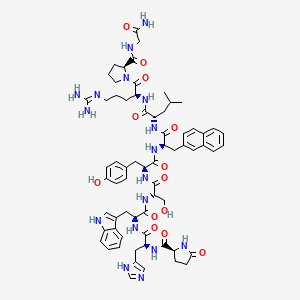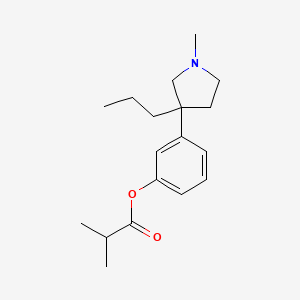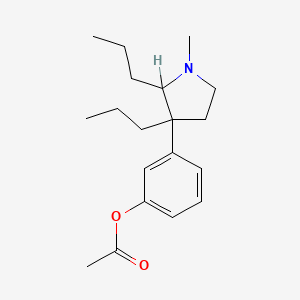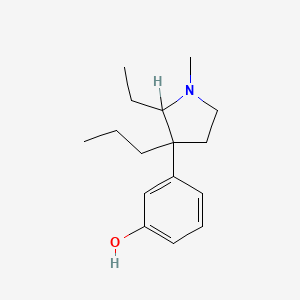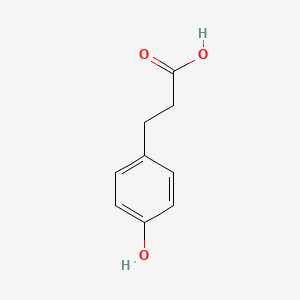
3-(4-ヒドロキシフェニル)プロピオン酸
概要
説明
フロレチン酸、別名3-(4-ヒドロキシフェニル)プロパン酸は、HOC₆H₄(CH₂)₂CO₂Hの化学式を持つ有機化合物です。これはフェノールとカルボン酸の官能基の両方を含む白色固体です。 フロレチン酸は、α炭素上のアミノ基が欠けていることを除いて、アミノ酸チロシンと構造的に類似しているため、デサミノチロシンと呼ばれることもあります .
科学的研究の応用
Phloretic acid has a wide range of scientific research applications:
作用機序
フロレチン酸は、さまざまな分子標的と経路を通じてその効果を発揮します。これは、哺乳類細胞における炎症過程の主要な調節因子であるNF-κB転写因子の活性化の抑制に関与しています。 このメカニズムには、細胞外シグナル調節キナーゼ1/2(ERK1/2)、p38マイトジェン活性化プロテインキナーゼ(p38 MAPK)、およびc-Jun N末端キナーゼ(JNK)が含まれます .
類似化合物の比較
フロレチン酸は、次のような他のフェノール化合物と類似しています。
p-クマリン酸: フロレチン酸の合成における前駆体。
フロログルシノール: フロレチンヒドロラーゼがフロレチンに作用することで、フロレチン酸と一緒に生成される生成物です.
チロシン: フロレチン酸と構造的に類似していますが、α炭素にアミノ基が含まれています. フロレチン酸は、フェノールとカルボン酸の官能基の組み合わせにより、さまざまな化学反応や用途に適しています
生化学分析
Biochemical Properties
3-(4-Hydroxyphenyl)propionic acid plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it can act as an acyl donor for the enzymatic synthesis of sugar alcohol esters . The nature of these interactions is often dependent on the specific biochemical context and the other molecules involved.
Cellular Effects
3-(4-Hydroxyphenyl)propionic acid has been shown to have significant effects on various types of cells and cellular processes. For example, it has been found to suppress macrophage foam cell formation, a process involved in the development of atherosclerosis . It does this by promoting macrophage cholesterol efflux and reducing cellular lipid accumulation . This influence on cell function extends to impacts on cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
At the molecular level, 3-(4-Hydroxyphenyl)propionic acid exerts its effects through various mechanisms. It has been found to up-regulate the mRNA expressions of ATP-binding cassette transporter A1 (ABCA1) and scavenger receptor BI (SR-B1), which are key players in cholesterol efflux . It also significantly lowers the elevated levels of CD36 mRNA expression in ox-LDL-treated macrophage cells .
Metabolic Pathways
3-(4-Hydroxyphenyl)propionic acid is involved in various metabolic pathways. It is a major microbial metabolite of procyanidin A2 . The specific enzymes or cofactors it interacts with, as well as its effects on metabolic flux or metabolite levels, would depend on the specific metabolic pathway in which it is involved.
準備方法
フロレチン酸は、p-クマリン酸の不飽和側鎖の還元によって合成できます。 別の方法としては、酵素フロレチンヒドロラーゼをフロレチンに作用させることで、フロレチン酸とフロログルシノールが生成されます . 工業的な生産方法は、一般的にp-クマリン酸の水素化またはリンゴの木の葉の副産物であるフロレチンからの合成が用いられます .
化学反応の分析
フロレチン酸は、次のようなさまざまな化学反応を起こします。
酸化: フロレチン酸は、使用される条件や試薬に応じて、さまざまな生成物に酸化されます。
還元: フロレチン酸の還元は、ジヒドロ誘導体の生成につながる可能性があります。
置換: フロレチン酸は、特にフェノール性ヒドロキシル基に関与する置換反応に参加できます。これらの反応に用いられる一般的な試薬には、還元用の水素化触媒や酸化用の酸化剤があります
科学研究への応用
フロレチン酸は、幅広い科学研究への応用を有しています。
類似化合物との比較
Phloretic acid is similar to other phenolic compounds, such as:
p-Coumaric acid: A precursor in the synthesis of phloretic acid.
Phloroglucinol: A product formed alongside phloretic acid from the action of phloretin hydrolase on phloretin.
Tyrosine: Structurally similar to phloretic acid but contains an amino group on the alpha carbon. Phloretic acid is unique due to its combination of phenol and carboxylic acid functional groups, making it versatile for various chemical reactions and applications
特性
IUPAC Name |
3-(4-hydroxyphenyl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10O3/c10-8-4-1-7(2-5-8)3-6-9(11)12/h1-2,4-5,10H,3,6H2,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NMHMNPHRMNGLLB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CCC(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2075427 | |
| Record name | Benzenepropanoic acid, 4-hydroxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2075427 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Desaminotyrosine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0002199 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
501-97-3 | |
| Record name | 3-(4-Hydroxyphenyl)propionic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=501-97-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Phloretic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000501973 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Phloretic acid | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB03897 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Phloretic acid | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=65596 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Phloretic acid | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=40949 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Benzenepropanoic acid, 4-hydroxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2075427 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-(4-hydroxyphenyl)propionic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.211 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 3-(4-HYDROXYPHENYL)PROPIONIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6QNC6P18SR | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Desaminotyrosine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0002199 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
129 °C | |
| Record name | Desaminotyrosine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0002199 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details








Synthesis routes and methods IV
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




